molecular formula C19F18O3SSi B14187767 Methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester CAS No. 844504-52-5

Methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester

Cat. No.: B14187767
CAS No.: 844504-52-5
M. Wt: 678.3 g/mol
InChI Key: KUHHMSRXWWMNBV-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester is a complex organosilicon compound It is characterized by the presence of methanesulfonic acid, trifluoro groups, and tris(pentafluorophenyl)silyl ester moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester typically involves the reaction of methanesulfonic acid with trifluoromethanesulfonic anhydride and tris(pentafluorophenyl)silane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of raw materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The ester group can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce simpler organosilicon compounds.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonic acid moiety can act as a strong acid, facilitating protonation reactions. The tris(pentafluorophenyl)silyl ester group can participate in various chemical transformations, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, trifluoro-, tris(pentafluorophenyl)silyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific fields.

Properties

CAS No.

844504-52-5

Molecular Formula

C19F18O3SSi

Molecular Weight

678.3 g/mol

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)silyl trifluoromethanesulfonate

InChI

InChI=1S/C19F18O3SSi/c20-1-4(23)10(29)16(11(30)5(1)24)42(40-41(38,39)19(35,36)37,17-12(31)6(25)2(21)7(26)13(17)32)18-14(33)8(27)3(22)9(28)15(18)34

InChI Key

KUHHMSRXWWMNBV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)OS(=O)(=O)C(F)(F)F)F)F)F

Origin of Product

United States

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